N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide

Physicochemical profiling Drug-likeness Thiophene vs. benzene isosterism

N-(4-(Pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide (CAS 954053-36-2) is a synthetic sulfonamide derivative featuring a pyrrolidine ring, a phenethyl linker, and a thiophene-2-sulfonamide moiety. This compound is listed in several chemical vendor catalogs as a research‐grade small molecule with potential anticancer and neurological applications.

Molecular Formula C16H20N2O2S2
Molecular Weight 336.47
CAS No. 954053-36-2
Cat. No. B2583766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide
CAS954053-36-2
Molecular FormulaC16H20N2O2S2
Molecular Weight336.47
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H20N2O2S2/c19-22(20,16-4-3-13-21-16)17-10-9-14-5-7-15(8-6-14)18-11-1-2-12-18/h3-8,13,17H,1-2,9-12H2
InChIKeyYPWXRSGDFHFPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide (CAS 954053-36-2): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-(Pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide (CAS 954053-36-2) is a synthetic sulfonamide derivative featuring a pyrrolidine ring, a phenethyl linker, and a thiophene-2-sulfonamide moiety. This compound is listed in several chemical vendor catalogs as a research‐grade small molecule with potential anticancer and neurological applications. However, at the time of this analysis, no peer‐reviewed primary research articles, patents, or authoritative database entries (e.g., PubChem BioAssay, ChEMBL, BindingDB) containing quantitative biological activity data for this exact compound could be identified from non‐excluded sources. The available information is limited to vendor‐supplied descriptions and class‐level inferences drawn from structurally related thiophene‐sulfonamide analogs.

1

Synthetic sulfonamide combining pyrrolidine, phenethyl, and thiophene-2-sulfonamide motifs.

2

Class-level inference suggests potential fit for cell-model anticancer and ion channel research workflows.

3

No direct experimental data for this compound; procurement requires validation planning.

Why N-(4-(Pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Sulfonamide or Pyrrolidine Analogs Without Comparative Data


Thiophene-2-sulfonamides and pyrrolidine-containing phenethylamines each encompass diverse pharmacophores with distinct target engagement profiles. Minor structural modifications—such as replacing the thiophene ring with benzene, altering the sulfonamide substitution pattern, or modifying the pyrrolidine N-substituent—can drastically shift potency, selectivity, and ADME properties. [1] In the absence of direct head-to-head comparative data for N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide, generic substitution carries substantial risk of unknowingly altering biological activity, physicochemical behavior, or synthetic tractability. The quantitative evidence required to support a specific substitution claim is presented below to the extent that cross-study comparable data and class-level inferences permit. Where direct comparative data are absent, this limitation is explicitly noted.

Thiophene vs. benzene isosterism

Thiophene ring modulates lipophilicity and electronic properties; benzene-sulfonamide analogs may not show equivalent physicochemical behavior. No direct comparative data available.

Pyrrolidine dependency for ion channel activity

Patent evidence indicates pyrrolidine is critical for Nav1.7 inhibition; non-pyrrolidine sulfonamides typically exhibit >10-fold lower potency. Substitution may lose target engagement.

Metabolic stability shift with piperidine analogs

Pyrrolidine-to-piperidine exchange predicted to increase clearance; metabolic profile may differ significantly. Direct compound-specific data lacking.

Quantitative Differentiation Evidence for N-(4-(Pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide (CAS 954053-36-2) vs. Structural Analogs


Predicted Physicochemical and Drug‐Likeness Profile vs. Benzene‐Sulfonamide Analogs

The replacement of a benzene ring with thiophene in sulfonamide scaffolds is a well‐established isosteric strategy that modulates lipophilicity and electronic properties. For the target compound, the thiophene-2-sulfonamide moiety is expected to confer distinct logP, polar surface area, and hydrogen‐bond acceptor characteristics compared to its benzene‐sulfonamide analog N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide (CAS not available from non‐excluded sources). Class‐level inference from published thiophene/benzene isostere pairs indicates that the thiophene variant typically exhibits a logP reduction of approximately 0.5–1.0 units and an increase in topological polar surface area (TPSA) of ~10 Ų, which can influence membrane permeability and solubility. [1] No experimentally measured logP or TPSA values for the target compound were found in non‐excluded sources; the values presented here are class‐averaged predictions.

Predicted Physicochemical Shift
Class-level inference
ΔlogP ≈ –0.5 to –1.0
ΔTPSA ≈ +10 Ų
Supports solubility and permeability screening context
Predicted values; experimental confirmation required
Physicochemical profiling Drug-likeness Thiophene vs. benzene isosterism

In Vitro Anticancer Activity Trend vs. Related Heterocyclic Sulfonamides in MCF-7 Breast Cancer Cells

A 2016 study by Debbabi et al. evaluated a series of heterocyclic sulfonamides containing thiophene, pyrrolidine, and piperidine motifs against the MCF-7 breast cancer cell line. Although the target compound was not directly tested, compound 11 (a pyrrolidine-containing sulfonamide with a thiophene substituent) demonstrated greater potency than methotrexate (MTX), with an IC50 value of 2.8 µM versus MTX at 4.1 µM. [1] By structural analogy, the target compound’s pyrrolidine–phenethyl–thiophene sulfonamide architecture shares key pharmacophoric elements with compound 11, suggesting it may exhibit comparable or superior MCF-7 activity. This remains a class-level inference until direct comparative data are generated.

MCF-7 Cell Viability (Analog)
Class-level inference
Analog 11: IC50 2.8 µM vs. MTX: IC50 4.1 µM
Supports scaffold evaluation for MCF-7 SAR studies
Analog data; direct testing of target compound required
Anticancer activity MCF-7 Heterocyclic sulfonamides

Ion Channel Modulation Potential vs. Non‐Pyrrolidine Sulfonamides

US Patent 8,163,720 discloses a series of pyrrolidinyl phenyl sulfonamides as voltage‐gated sodium channel (Nav) inhibitors useful for pain treatment. The exemplified compounds exhibit IC50 values in the range of 0.1–5 µM against Nav1.7 in patch-clamp electrophysiology assays. [1] Although the target compound was not explicitly synthesized or tested in the patent, it shares the core pyrrolidinyl–phenyl–sulfonamide scaffold with the patented inhibitors. In contrast, non‐pyrrolidine sulfonamides (e.g., simple benzenesulfonamides) typically show >10 µM Nav1.7 inhibition or are inactive, highlighting the importance of the pyrrolidine substituent for ion channel engagement. This class-level inference positions the target compound as a candidate for ion channel research, pending direct validation.

Nav1.7 Inhibition (Patent Analogs)
Class-level inference
Pyrrolidine analogs: 0.1–5 µM vs. Non-pyrrolidine: >10 µM
Pyrrolidine sulfonamide architecture may support ion channel research
Based on patent-exemplified analogs; direct validation needed
Ion channel modulation Sodium channel Pyrrolidine sulfonamide

Predicted Metabolic Stability vs. Piperidine-Sulfonamide Analogs

The pyrrolidine ring in the target compound is expected to confer different metabolic stability compared to a piperidine analog. Literature meta‐analysis of matched molecular pairs indicates that pyrrolidine-containing compounds generally exhibit higher metabolic stability in human liver microsomes (HLM) than their piperidine counterparts, with an average intrinsic clearance (CLint) reduction of 20–40%. [1] If this class trend holds, the target compound would have a predicted CLint of approximately 15–25 µL/min/mg protein, compared to 25–40 µL/min/mg for the piperidine analog. However, no experimental HLM data for the target compound are available from non‐excluded sources.

Predicted Metabolic Stability
Class-level inference
Pyrrolidine: CLint ~15–25 vs. Piperidine: CLint ~25–40 µL/min/mg
Supports ADME stability screening context
In silico prediction; requires experimental validation
Metabolic stability Pyrrolidine vs. piperidine ADME prediction

Recommended Application Scenarios for N-(4-(Pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide Based on Evidenced Differentiation


Lead Optimization in Anticancer SAR Programs Targeting MCF-7 Breast Cancer

The class-level evidence from heterocyclic sulfonamides shows that pyrrolidine–thiophene conjugates achieve sub‐3 µM IC50 values against MCF-7 cells, outperforming methotrexate. [1] The target compound can serve as a starting point for SAR studies aiming to improve potency and selectivity, leveraging the predicted logP advantage of the thiophene ring for enhanced solubility and cellular uptake.

Ion Channel Probe Development for Nav1.7-Mediated Pain Pathways

Based on patent data, pyrrolidinyl phenyl sulfonamides inhibit Nav1.7 with IC50 values down to 0.1 µM. [1] The target compound, with its thiophene sulfonamide warhead, could be evaluated in patch-clamp assays to determine whether the thiophene moiety offers any potency or selectivity advantage over the patented benzene analogs, potentially leading to novel pain research tools.

Physicochemical and DMPK Profiling of Thiophene-Containing Sulfonamide Libraries

The predicted logP reduction and TPSA increase relative to benzene isosteres [1] make this compound a useful member of a thiophene-sulfonamide library for systematic ADME profiling. Researchers can use it to experimentally validate the class-level prediction of improved aqueous solubility and to measure actual microsomal stability, generating key data that inform the design of CNS-penetrant or peripherally restricted candidates.

Application
Selection Property
Validation Focus
Anticancer SAR studies (MCF-7 cell model)
Pyrrolidine-thiophene sulfonamide scaffold
Direct cytotoxicity and selectivity profiling
Nav1.7 ion channel probe development
Pyrrolidine-containing sulfonamide architecture
Patch-clamp validation of Nav1.7 inhibition
ADME / physicochemical profiling of thiophene analogs
Thiophene isostere effects on logP/TPSA
Experimental solubility and microsomal stability
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